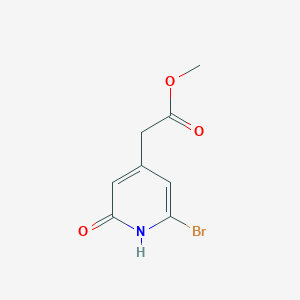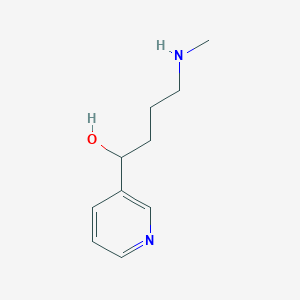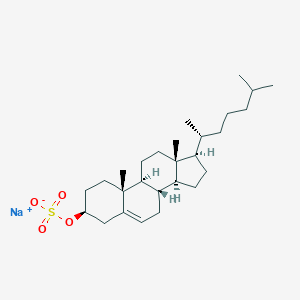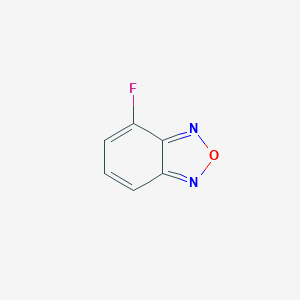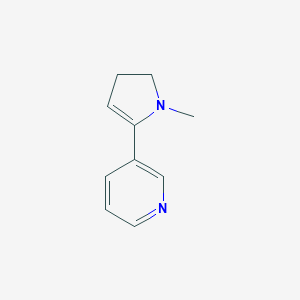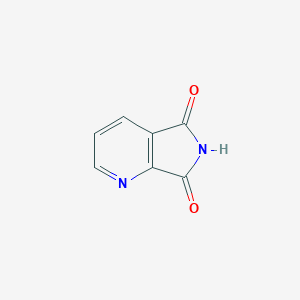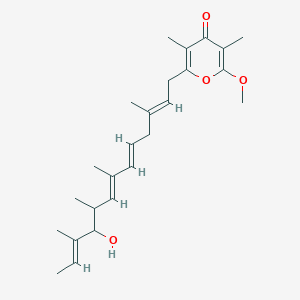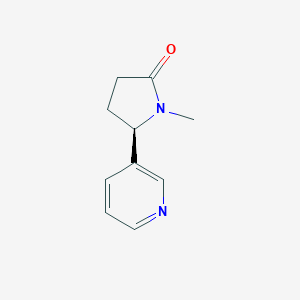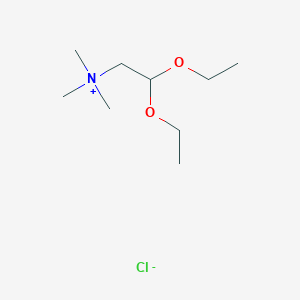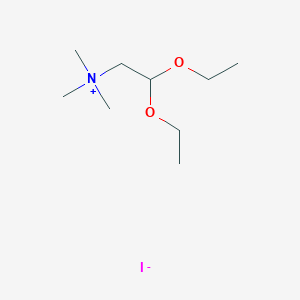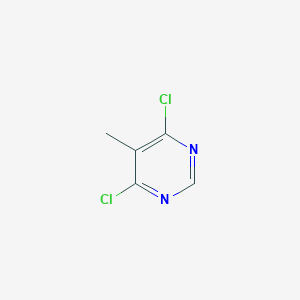
4,6-二氯-5-甲基嘧啶
描述
4,6-Dichloro-5-methylpyrimidine is an organic compound with the molecular formula C5H4Cl2N2. It belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various fields due to their presence in nucleic acids (DNA and RNA) and their role in numerous biological processes .
科学研究应用
4,6-Dichloro-5-methylpyrimidine has diverse applications in scientific research:
Biology: It is used in the study of nucleic acid analogs and their interactions with biological targets.
Medicine: Pyrimidine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-5-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid as a catalyst. The reaction is carried out in ethylene dichloride at reflux temperature, followed by vacuum distillation to obtain the product .
Industrial Production Methods: Industrial production of 4,6-Dichloro-5-methylpyrimidine typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 4,6-Dichloro-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted pyrimidines.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form complex pyrimidine derivatives.
Common Reagents and Conditions:
Ammonium Hydroxide: Used for amination reactions at elevated temperatures.
Bis(pinacolato)diboron: Used in cross-coupling reactions with palladium catalysts.
Major Products:
4-Amino-5-methoxy-6-chloropyrimidine: Formed from the reaction with ammonium hydroxide.
Disubstituted Pyrimidines: Formed through cross-coupling reactions.
作用机制
The mechanism of action of 4,6-Dichloro-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, pyrimidine derivatives can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .
相似化合物的比较
- 4,6-Dichloro-2-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 5-Amino-4,6-dichloropyrimidine
Comparison: 4,6-Dichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
4,6-dichloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYDUKUIXVKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355989 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-97-6 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 4,6-Dichloro-5-methylpyrimidine?
A1: 4,6-Dichloro-5-methylpyrimidine is a planar molecule. Crystal structure analysis revealed that all non-hydrogen atoms deviate minimally from the mean plane, with the largest deviation being only 0.016 Å for a nitrogen atom [].
Q2: How does 4,6-Dichloro-5-methylpyrimidine arrange itself in its solid-state structure?
A2: In the crystal lattice, 4,6-Dichloro-5-methylpyrimidine molecules form inversion dimers through pairs of C-H···N hydrogen bonds. These dimers further arrange themselves in a pattern characterized as an R 2 2(6) ring motif [].
Q3: Does 4,6-Dichloro-5-methylpyrimidine react with formaldehyde like other aminopyrimidines?
A3: Unlike some other aminopyrimidines, 4,6-Dichloro-5-methylpyrimidine does not react with formaldehyde under standard conditions. This lack of reactivity, along with observations from other pyrimidine derivatives, suggests that the pyrimidine ring itself is not directly involved in the reactions of aminopyrimidines with formaldehyde []. This information provides insight into the reactivity of 4,6-Dichloro-5-methylpyrimidine and highlights the influence of substituents on the chemical behavior of pyrimidine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)

